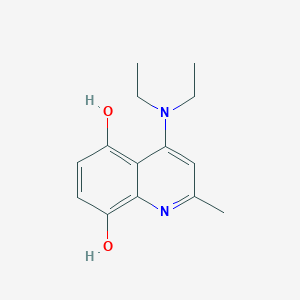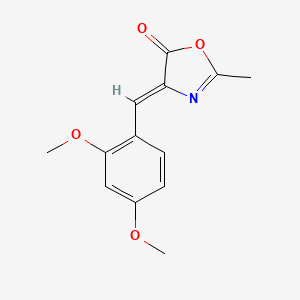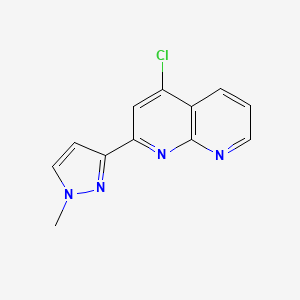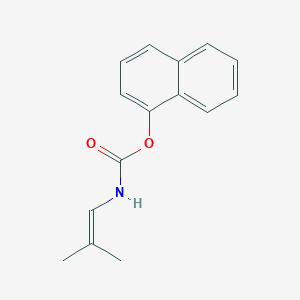
2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol is an organic compound with a complex structure that includes an amino group, a nitro group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol typically involves multiple steps. One common method starts with the nitration of a suitable phenol derivative, followed by the introduction of the amino group through a substitution reaction. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Conditions for substitution reactions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and other interactions with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-methylphenol: Similar structure but lacks the nitro group.
4-nitrophenol: Contains the nitro group but lacks the amino group and the 2-methylpentan-2-yl substituent.
2-amino-6-nitrophenol: Similar structure but lacks the 2-methylpentan-2-yl substituent.
Uniqueness
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol is unique due to the presence of both the amino and nitro groups, as well as the bulky 2-methylpentan-2-yl substituent. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-12(2,3)8-6-9(13)11(15)10(7-8)14(16)17/h6-7,15H,4-5,13H2,1-3H3 |
Clave InChI |
OTGMZOJLXXCKBG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)

![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)







![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)
